N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a complex organic compound classified within the broader category of heterocyclic compounds. Specifically, it belongs to the phenylpyridazine class, which includes compounds characterized by a pyridazine ring substituted with various functional groups. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The compound is identified by its IUPAC name: N-methyl-N-(3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}phenyl)acetamide. It is often referenced in scientific literature and databases such as DrugBank, where it is categorized as a small molecule with no current FDA approval or clinical trials reported, indicating its status as an experimental compound . The chemical structure includes multiple functional groups that contribute to its reactivity and potential therapeutic effects.
The synthesis of N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide typically involves several steps:
These synthetic pathways require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and selectivity.
The molecular formula of N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is , with a molecular weight of approximately 343.3819 g/mol. The structure features:
The structural representation can be visualized using SMILES notation: CN(C(C)=O)C1=CC=CC(=C1)C1=NN=C2C=CC(=NN12)C1=CC=CC=C1 .
N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide can participate in several chemical reactions:
These reactions are critical for modifying the compound for enhanced biological activity or for synthesizing derivatives that may possess improved pharmacological properties.
Further studies are necessary to clarify its specific mechanism and identify potential therapeutic targets.
The physical properties of N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide include:
Chemical properties include:
N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide holds potential applications in:
Ongoing research will further elucidate its utility in these fields and potentially lead to clinical applications.
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5